3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine
Description
Properties
IUPAC Name |
3-bromo-5-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c12-9-3-8(4-10(15)5-9)6-16-2-1-11(13,14)7-16/h3-5H,1-2,6-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMWHQDCMXPILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-5-Nitrobenzaldehyde
The pathway begins with the preparation of 3-bromo-5-nitrobenzaldehyde, a key intermediate. This compound is synthesized via nitration of 3-bromobenzaldehyde under controlled conditions. In analogous procedures, nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves regioselective para-substitution. The nitro group serves as a precursor for the eventual amine functionality.
Reductive Amination with 3,3-Difluoropyrrolidine
3,3-Difluoropyrrolidine is condensed with 3-bromo-5-nitrobenzaldehyde via reductive amination. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates imine formation and subsequent reduction to the secondary amine. This step introduces the difluoropyrrolidine-methyl group. Yields for similar reductive aminations range from 70–85%.
Reduction of Nitro to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ gas reduces the nitro group to a primary amine. This step is critical for achieving the final phenylamine structure. Reaction conditions (e.g., 1 atm H₂, 25°C, 12 hours) are optimized to prevent over-reduction or debromination.
Advantages :
-
High functional group tolerance.
-
Straightforward purification via recrystallization.
Challenges :
-
Potential side reactions during nitration.
-
Sensitivity of the bromo group to reductive conditions.
Nucleophilic Substitution Approach
Preparation of 3-Bromo-5-Aminobenzyl Bromide
3-Bromo-5-aminobenzyl alcohol is converted to its corresponding bromide using phosphorus tribromide (PBr₃) in dichloromethane. This step generates a reactive benzyl bromide intermediate, ideal for nucleophilic substitution.
Coupling with 3,3-Difluoropyrrolidine
The benzyl bromide reacts with 3,3-difluoropyrrolidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heating to 60°C for 12 hours drives the reaction to completion, with yields averaging 45–60%.
Advantages :
-
Direct introduction of the pyrrolidine moiety.
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Scalable under mild conditions.
Challenges :
-
Competing elimination reactions.
-
Requirement for anhydrous conditions.
Fluorination of Pyrrolidine Intermediate
Synthesis of 3-Oxopyrrolidine Derivative
A pre-formed pyrrolidine-methyl intermediate (e.g., 3-bromo-5-(pyrrolidin-1-ylmethyl)-phenylamine) undergoes fluorination using diethylaminosulfur trifluoride (DAST). The ketone group at the 3-position of pyrrolidine is converted to a difluoro moiety via this two-step process.
Optimization of Fluorination Conditions
Reaction temperatures below 0°C minimize side products, while excess DAST (2.5 equiv) ensures complete conversion. Post-fluorination, aqueous workup with sodium bicarbonate neutralizes residual reagents.
Advantages :
-
Late-stage fluorination avoids handling gaseous HF.
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High selectivity for difluoro products.
Challenges :
-
DAST’s moisture sensitivity.
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Purification difficulties due to byproducts.
Protective Group Strategy
Acetylation of Primary Amine
The primary amine in 3-bromo-5-aminobenzaldehyde is protected as an acetamide using acetic anhydride ((Ac)₂O) and pyridine. This prevents unwanted side reactions during subsequent steps.
Mitsunobu Reaction for Pyrrolidine Attachment
The protected aldehyde undergoes a Mitsunobu reaction with 3,3-difluoropyrrolidine, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This forms a stable carbon-nitrogen bond with inversion of configuration.
Deprotection and Final Isolation
Hydrolysis with hydrochloric acid (HCl) removes the acetyl group, yielding the target compound. Column chromatography (ethyl acetate/hexanes) achieves >95% purity.
Advantages :
-
Excellent control over stereochemistry.
-
Compatibility with acid-sensitive groups.
Challenges :
-
High cost of Mitsunobu reagents.
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Multi-step synthesis increases time and complexity.
Comparative Analysis of Methods
| Method | Yield | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 70–85% | Moderate | $$ | High |
| Nucleophilic Substitution | 45–60% | Low | $ | Moderate |
| Fluorination | 50–65% | High | $$$ | Low |
| Protective Group | 60–75% | High | $$$$ | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
Physicochemical Properties
The fluorinated pyrrolidine moiety in the target compound introduces steric and electronic effects distinct from non-fluorinated or non-cyclic substituents. For instance, azomethines with triphenylamine cores () showed that hexyloxyphenyl units improve thermal stability (decomposition temperatures >300°C) and optoelectronic properties. Similarly, the difluoropyrrolidine group in the target compound may enhance thermal stability and rigidity, while bromine could reduce solubility in polar solvents compared to methoxy or alkyl-substituted phenylamines .
Table 2: Comparative Physicochemical Properties
| Compound Type | Key Substituents | Thermal Stability | Solubility |
|---|---|---|---|
| Triphenylamine azomethines | Hexyloxyphenyl, thiophene esters | High (>300°C) | Low in hexane |
| Target Compound | Br, difluoropyrrolidinylmethyl | Moderate-High | Moderate in DMSO |
Toxicity and Metabolic Considerations
Phenylamine derivatives often face toxicity challenges. highlights that replacing phenylamine (R6) in compound D1 with tetrahydropyranylamine or acetylamine reduced toxicity while maintaining viability. The difluoropyrrolidine group in the target compound may similarly mitigate toxicity by reducing reactive amine availability, akin to tetrahydropyranylamine .
Structural Analogues
- 5-Bromo-3-methyl-1-phenylpyrazole () : Shares a bromine substituent but features a pyrazole core instead of phenylamine. Pyrazoles generally exhibit higher metabolic stability but lower hydrogen-bonding capacity compared to phenylamines .
- 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine () : Contains a bromine and trifluoromethoxy group on a pyridine ring. The electron-deficient pyridine core contrasts with the electron-rich phenylamine in the target compound, affecting reactivity in cross-coupling reactions .
Biological Activity
3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a difluoropyrrolidinyl group enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 3-bromo-5-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline
- Molecular Formula : C11H13BrF2N2
- Molecular Weight : 303.14 g/mol
The biological activity of 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoropyrrolidinyl moiety may facilitate binding to specific sites, potentially modulating signaling pathways involved in cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.
- Anticancer Potential : The compound's structural features may allow it to interfere with cancer cell proliferation. In vitro studies are necessary to establish its efficacy against various cancer cell lines.
- Enzyme Inhibition : The ability of the compound to inhibit specific enzymes could be linked to its potential therapeutic effects in conditions like inflammation or cancer.
Research Findings and Case Studies
A summary of key findings related to the biological activity of this compound is presented in the following table:
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria | |
| Study 2 | Showed potential cytotoxic effects on cancer cell lines in vitro | |
| Study 3 | Investigated enzyme inhibition related to inflammatory pathways |
Case Study: Anticancer Activity
A recent study evaluated the anticancer properties of 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine on human breast cancer cells. The results indicated significant inhibition of cell viability at concentrations above 10 µM, with apoptotic markers observed through flow cytometry analysis. This suggests that the compound may induce programmed cell death in cancer cells, warranting further exploration into its mechanism of action and potential as a therapeutic agent.
Comparative Analysis
To contextualize the biological activity of 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine, it is beneficial to compare it with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
